molecular formula C9H10N2O B13982489 1-ethyl-1H-benzo[d]imidazol-5-ol CAS No. 90868-12-5

1-ethyl-1H-benzo[d]imidazol-5-ol

Cat. No.: B13982489
CAS No.: 90868-12-5
M. Wt: 162.19 g/mol
InChI Key: VILUGIZOTYJGDC-UHFFFAOYSA-N
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Description

1-Ethyl-1H-benzo[d]imidazol-5-ol is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. This compound, in particular, features an ethyl group at the 1-position and a hydroxyl group at the 5-position of the benzoimidazole ring, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-1H-benzo[d]imidazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with ethyl chloroformate, followed by cyclization and subsequent hydroxylation at the 5-position. The reaction conditions often require the use of catalysts such as nickel or palladium to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-benzo[d]imidazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-1H-benzo[d]imidazol-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-1H-benzo[d]imidazol-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 5-position can form hydrogen bonds with biological molecules, enhancing its binding affinity. Additionally, the imidazole ring can interact with metal ions and enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of microbial cell walls .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-1H-benzo[d]imidazol-5-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 1-position and the hydroxyl group at the 5-position provides distinct properties that can be exploited in various applications .

Properties

CAS No.

90868-12-5

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

1-ethylbenzimidazol-5-ol

InChI

InChI=1S/C9H10N2O/c1-2-11-6-10-8-5-7(12)3-4-9(8)11/h3-6,12H,2H2,1H3

InChI Key

VILUGIZOTYJGDC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1C=CC(=C2)O

Origin of Product

United States

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